Pukateine

Catalog No.
S564002
CAS No.
81-67-4
M.F
C18H17NO3
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pukateine

CAS Number

81-67-4

Product Name

Pukateine

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1

InChI Key

IKMXUUHNYQWZBC-GFCCVEGCSA-N

SMILES

Array

Synonyms

(R)-11-hydroxy-1,2-methylenedioxyaporphine, pukateine

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3

The exact mass of the compound Pukateine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines - Supplementary Records. It belongs to the ontological category of aporphine alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pukateine (CAS 81-67-4) is a naturally occurring (R)-aporphine alkaloid characterized by a 1,2-methylenedioxy bridge and an 11-hydroxy group. In neuropharmacological contexts, it is highly valued as a dual-action lead compound, demonstrating submicromolar agonist affinity for both D1-like and D2-like dopamine receptors alongside potent antioxidant properties [1]. Unlike many conventional dopaminergic agents, Pukateine also functions as an alpha-1 adrenoceptor antagonist, making it a versatile tool for both central nervous system (CNS) and cardiovascular research. For procurement professionals and medicinal chemists, Pukateine represents a structurally stable, non-catechol aporphine scaffold that bypasses the rapid metabolic degradation pathways typical of traditional catechol-bearing benchmarks, providing a robust baseline for developing neuroprotective and dopaminergic therapeutics.

Substituting Pukateine with more common aporphine alkaloids like apomorphine or boldine fundamentally compromises experimental integrity due to divergent functional and metabolic profiles. While apomorphine is a potent dopamine agonist, its 10,11-catechol structure makes it highly susceptible to rapid auto-oxidation and rapid clearance via catechol-O-methyltransferase (COMT) metabolism, severely limiting its in vivo half-life [1]. Conversely, while boldine shares a similar binding affinity to dopamine receptors and offers good stability, it functions as a dopamine antagonist in vivo, blocking rather than stimulating dopaminergic pathways. Pukateine uniquely bridges this gap by providing the agonist-like dopaminergic efficacy required for Parkinsonian models (e.g., inducing contralateral circling) without the highly labile full catechol ring, rendering generic substitution pharmacologically invalid for dual-action agonist/antioxidant workflows [2].

Dopaminergic Functional Efficacy vs. Boldine

While both Pukateine and boldine exhibit submicromolar affinity for dopamine receptors, their functional outcomes are entirely opposed. Pukateine binds D1-like (IC50 = 400 nM) and D2-like (IC50 = 600 nM) receptors and acts as a functional agonist, inducing significant contralateral circling in 6-OHDA unilaterally denervated rats at 8 mg/kg. In contrast, boldine binds D1 (IC50 = 400 nM) and D2 (IC50 = 520 nM) but acts as a central dopamine antagonist, failing to induce agonist behaviors and instead blocking dopaminergic responses [1].

Evidence DimensionIn vivo dopaminergic functional activity
Target Compound DataPukateine: Agonist (induces contralateral circling at 8 mg/kg)
Comparator Or BaselineBoldine: Antagonist (blocks dopaminergic responses)
Quantified DifferenceComplete reversal of functional efficacy (agonist vs. antagonist) despite near-identical receptor binding affinities.
Conditions6-OHDA unilaterally denervated rat model and radioligand binding assays

Procurement of Pukateine is essential when an active dopaminergic agonist scaffold is required, as substitution with the similarly-binding boldine will actively block the target pathway.

Metabolic Stability Profile vs. Apomorphine

The prototypical aporphine agonist, apomorphine, contains a 10,11-catechol moiety that acts as a direct substrate for catechol-O-methyltransferase (COMT) and rapid auto-oxidation, resulting in poor oral bioavailability (<4%) and a half-life of mere minutes. Pukateine features an 11-hydroxy and a 1,2-methylenedioxy bridge, lacking the full ortho-catechol ring required for rapid COMT-mediated degradation [1]. This structural divergence protects the molecule from the primary metabolic liability of classic aporphines while retaining necessary D1/D2 receptor activation capabilities.

Evidence DimensionSusceptibility to COMT-mediated degradation
Target Compound DataPukateine: Lacks 10,11-catechol (COMT resistant scaffold)
Comparator Or BaselineApomorphine: Full 10,11-catechol (rapidly metabolized by COMT)
Quantified DifferenceElimination of the primary ortho-catechol metabolic liability while retaining dopaminergic agonism.
ConditionsStructural metabolism inference based on established COMT substrate requirements

Enables medicinal chemists to utilize a dopaminergic scaffold that inherently avoids the extreme metabolic instability and rapid clearance associated with apomorphine.

Intrinsic Antioxidant Capacity in Brain Tissue

Beyond receptor binding, Pukateine provides potent, quantifiable neuroprotective effects by inhibiting basal lipid peroxidation in central nervous system tissues. In rat brain membrane preparations, Pukateine dose-dependently inhibits lipid peroxidation with an IC50 of 15 µM[1]. This intrinsic antioxidant activity complements its dopaminergic agonism, providing a dual-action profile that is highly sought after in neurodegenerative disease modeling.

Evidence DimensionInhibition of basal lipid peroxidation
Target Compound DataPukateine: IC50 = 15 µM
Comparator Or BaselineBaseline: Uninhibited rat brain membrane lipid peroxidation
Quantified DifferencePotent dose-dependent inhibition at 15 µM.
ConditionsIn vitro assay using crude rat brain membrane preparations

Allows researchers to procure a single compound that simultaneously drives dopaminergic neurotransmission and mitigates oxidative stress, streamlining neuroprotective assay design.

Alpha-1 Adrenoceptor Selectivity vs. Non-Hydroxylated Analogs

Pukateine's specific hydroxylation pattern differentiates its off-target profile from closely related 6a(R)-1,2-methylenedioxyaporphines like anonaine and roemerine. The presence of the 11-hydroxy group in Pukateine significantly decreases its affinity for Ca2+ channels compared to its non-hydroxylated counterparts, while maintaining its function as an antagonist at alpha-1 adrenoceptor subtypes[1]. This structural nuance ensures that its vasorelaxant properties are primarily driven by alpha-1 antagonism rather than confounding calcium channel blockade.

Evidence DimensionCalcium channel affinity and Alpha-1 AR antagonism
Target Compound DataPukateine: 11-OH group present, decreased Ca2+ channel affinity
Comparator Or BaselineAnonaine/Roemerine: 11-OH absent, higher Ca2+ channel affinity
Quantified DifferenceThe 11-OH addition isolates the alpha-1 AR antagonist effect by minimizing off-target calcium channel interaction.
ConditionsRadioligand binding in human cloned alpha-1 AR subtypes and Ca2+ channel assays

Critical for cardiovascular researchers who require a selective alpha-1 adrenoceptor antagonist without the experimental noise caused by concurrent calcium channel inhibition.

Neuroprotective Parkinsonian Model Development

Pukateine is the optimal choice for in vivo models requiring a dual-action agent that simultaneously stimulates D1/D2 receptors and provides intrinsic antioxidant protection against lipid peroxidation, avoiding the rapid degradation of apomorphine [1].

Metabolically Stable Aporphine Scaffold Synthesis

Utilized by medicinal chemists as a starting material or benchmark to design next-generation dopaminergic drugs that require the aporphine core but must bypass the rapid COMT-mediated clearance associated with full catechol rings [2].

Vascular Smooth Muscle Pharmacology Assays

Employed in isolated tissue assays to study alpha-1 adrenoceptor antagonism, where its specific 11-hydroxy structure minimizes confounding off-target interactions with calcium channels compared to other natural aporphines [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.12084340 Da

Monoisotopic Mass

295.12084340 Da

Heavy Atom Count

22

UNII

Z9Y5O2QUPA

Other CAS

81-67-4

Wikipedia

Pukateine

Dates

Last modified: 02-18-2024

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